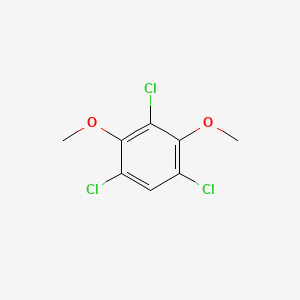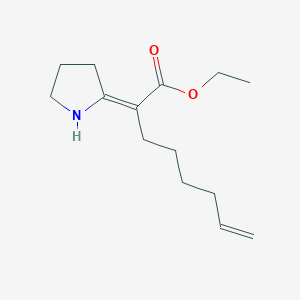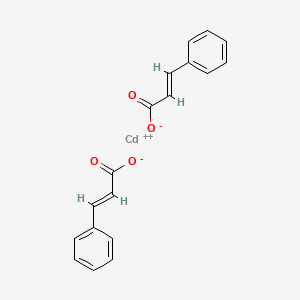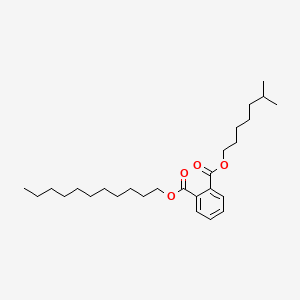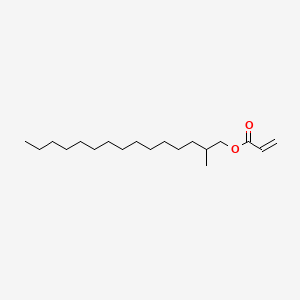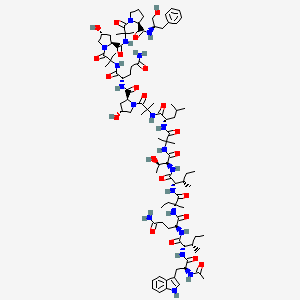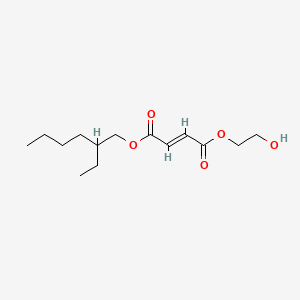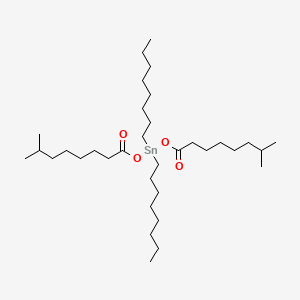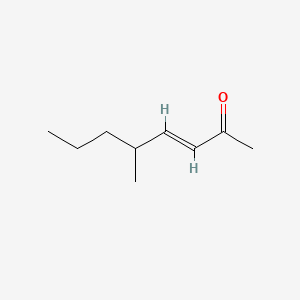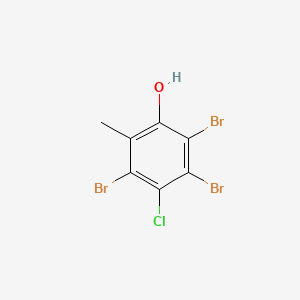
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) is a complex compound with the molecular formula C₁₂H₁₉NaO₁₆Zr and a molecular weight of 533.483 g/mol . . This compound is notable for its unique structure, which includes sodium, zirconium, and lactate components.
Méthodes De Préparation
The synthesis of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium lactate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Analyse Des Réactions Chimiques
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zirconium metal or lower oxidation state zirconium compounds.
Substitution: The lactate groups in the compound can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Mécanisme D'action
The mechanism of action of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) involves its interaction with molecular targets and pathways. The lactate groups in the compound can chelate metal ions, enhancing the stability and solubility of zirconium in various environments. This chelation process is crucial for its effectiveness in applications such as catalysis and material synthesis .
Comparaison Avec Des Composés Similaires
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) can be compared with other zirconium complexes, such as:
Zirconium acetate: Similar in its use as a precursor for zirconium-based materials but differs in its ligand structure.
Zirconium citrate: Used in similar applications but has different solubility and stability properties.
Zirconium oxalate: Another zirconium complex with distinct chemical properties and applications.
The uniqueness of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) lies in its specific combination of sodium, lactate, and zirconium, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H19NaO16Zr |
|---|---|
Poids moléculaire |
533.48 g/mol |
Nom IUPAC |
sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/3C3H6O4.C3H5O4.Na.Zr/c4*1-3(6,7)2(4)5;;/h3*6-7H,1H3,(H,4,5);6H,1H3,(H,4,5);;/q;;;-1;+1;+4/p-4 |
Clé InChI |
LDVMADPEIMWAJF-UHFFFAOYSA-J |
SMILES canonique |
CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)[O-].[Na+].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


